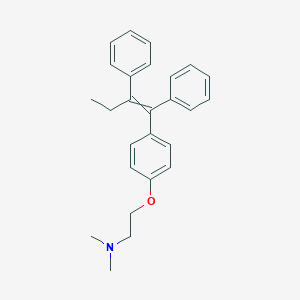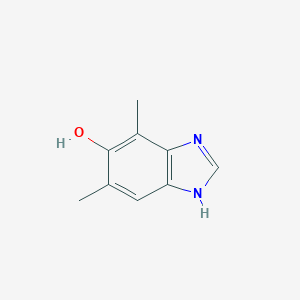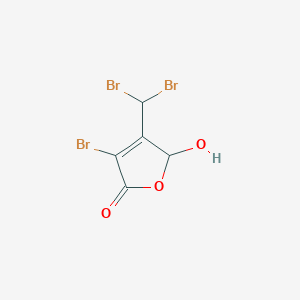
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
説明
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a brominated analogue of the environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). It is one of the compounds synthesized to study the mutagenic potential and to understand the structure-activity relationship of such environmental contaminants .
Synthesis Analysis
The synthesis of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, referred to as BMX-3, involves a simple procedure from a common precursor. This synthesis is part of a study to create brominated analogues of MX, which are significant due to their mutagenic properties . Other papers describe the synthesis of related furanones, which often involve halolactonization, hydroxylation, and cross-coupling reactions, indicating a variety of methods that can be applied to synthesize such compounds .
Molecular Structure Analysis
The molecular structure of related furanones has been established by techniques such as X-ray single-crystal diffraction and NMR. These methods help in confirming the stereochemistry and the overall molecular framework of the synthesized compounds . Although the exact structure analysis of BMX-3 is not detailed, similar analytical techniques would likely be employed.
Chemical Reactions Analysis
The chemical reactivity of furanones includes their ability to undergo various organic reactions, such as debrominative decarboxylation, bromodecarboxylation, and cross-coupling reactions. These reactions are key steps in the synthesis of furanones and their derivatives, which can lead to compounds with potential biological activities . The reactivity of BMX-3 itself is not detailed, but it can be inferred that it may undergo similar reactions due to its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of furanones are influenced by their functional groups and molecular structure. For instance, the presence of halogen atoms can affect their reactivity and interaction with biological systems. The hydroxy group in the furanone ring is a site for potential hydrogen bonding, which can influence solubility and reactivity . The exact physical properties of BMX-3 are not provided, but they can be predicted based on the properties of similar compounds.
科学的研究の応用
Synthesis and Derivative Formation
- 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3) is synthesized from a common precursor, contributing to the study of environmental mutagens like MX (Lloveras et al., 2000).
- This compound serves as a precursor in palladium-catalyzed cross-coupling reactions to form various furanone derivatives, useful in synthetic chemistry (Bellina et al., 2001).
Mutagenic and Environmental Studies
- It's used to understand the mutagenic effects of different halogen substitutions in furanones, contributing to environmental toxicology research (Lalonde et al., 1997).
- The presence of BMX-3 in chlorinated drinking water and its mutagenic activity is an important area of study in environmental health (Suzuki & Nakanishi, 1995).
Food Science and Flavor Chemistry
- Related furanones, formed via Maillard reactions during food preparation, have been studied for their role in food flavor and aroma (Slaughter, 2007).
Pharmaceutical and Biochemical Research
- Furanone derivatives, including those related to BMX-3, show potential in the synthesis of novel antitumor agents and understanding their mechanisms (Tian-ca, 2014).
- They are also investigated for potential antibacterial properties against resistant strains like MRSA (Lattmann et al., 2006).
Safety And Hazards
特性
IUPAC Name |
4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCZAUMFXUDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021506 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
CAS RN |
132059-53-1 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8WIE8S84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




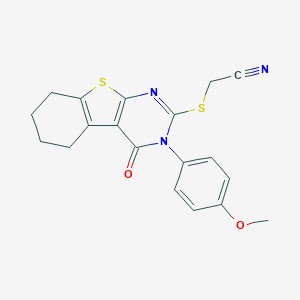
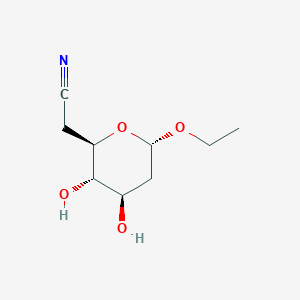
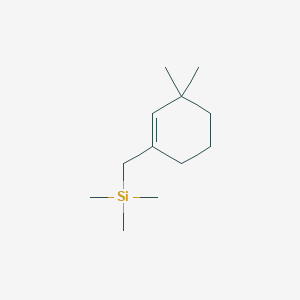
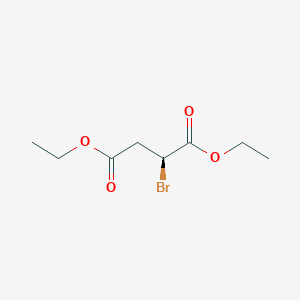
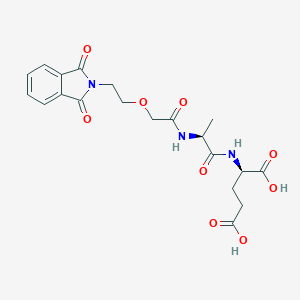
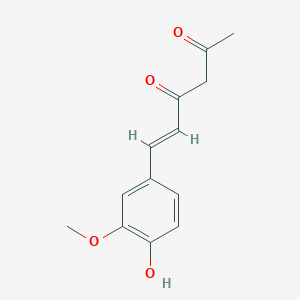
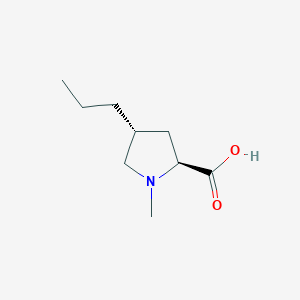
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
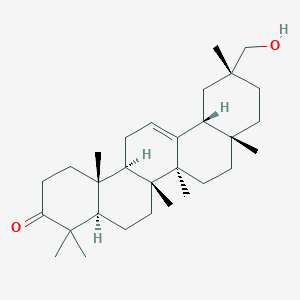
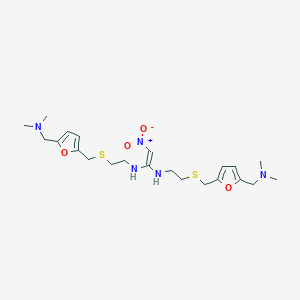
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
